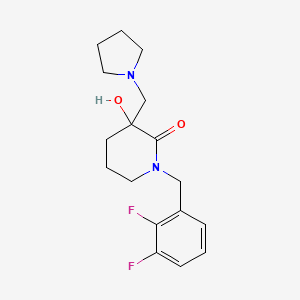![molecular formula C16H11N3O4 B6125123 4-{[(4-nitrophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B6125123.png)
4-{[(4-nitrophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-nitrophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one, commonly known as NPAO, is a heterocyclic organic compound that has been widely studied for its potential applications in various fields of scientific research.
Mecanismo De Acción
The mechanism of action of NPAO is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell proliferation and survival. Specifically, NPAO has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, NPAO can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
NPAO has been shown to exhibit a variety of biochemical and physiological effects, including anti-tumor activity, fluorescent properties, and metal ion chelation. In terms of anti-tumor activity, NPAO has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. In terms of fluorescent properties, NPAO has been used as a fluorescent probe for the detection of metal ions and amino acids. In terms of metal ion chelation, NPAO has been shown to chelate with copper ions, which may have implications for its anti-tumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using NPAO in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for the development of novel anti-cancer drugs. Another advantage is its fluorescent properties, which make it a useful tool for the detection of metal ions and amino acids. However, one limitation of using NPAO in lab experiments is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the study of NPAO. One direction is the development of novel anti-cancer drugs based on the structure of NPAO. Another direction is the synthesis of novel materials using NPAO as a building block. Additionally, further studies are needed to elucidate the mechanism of action of NPAO and its potential toxicity in vivo.
Métodos De Síntesis
NPAO can be synthesized by the reaction between 4-nitroaniline and phenylglyoxal in the presence of sodium acetate. The reaction proceeds via the formation of an intermediate Schiff base, which then undergoes cyclization to form NPAO. The yield of NPAO can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
NPAO has been widely studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, NPAO has been shown to exhibit potent anti-tumor activity against a variety of cancer cell lines. In biochemistry, NPAO has been used as a fluorescent probe for the detection of metal ions and amino acids. In materials science, NPAO has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
4-[(4-nitrophenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4/c20-16-14(18-15(23-16)11-4-2-1-3-5-11)10-17-12-6-8-13(9-7-12)19(21)22/h1-10,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFICJBDNSWLLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)O)C=NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-{[(4-nitrophenyl)amino]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-2-{[3-(4-nitrophenoxy)benzoyl]amino}benzoic acid](/img/structure/B6125050.png)
![N-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]-2-methoxyacetamide](/img/structure/B6125055.png)
![N-(3-chlorobenzyl)-3-{1-[(6-methyl-2-pyridinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6125057.png)

![N-[1-methyl-2-(2-pyridinyl)ethyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6125095.png)
![2-(2-chlorobenzyl)-4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]morpholine](/img/structure/B6125101.png)
![ethyl 3-[(3,4-dimethoxyphenyl)amino]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6125107.png)
![5-{[3-(2-naphthoyl)-1-piperidinyl]sulfonyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B6125110.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6125114.png)
![N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B6125120.png)
![3-(4-chlorophenyl)-7-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6125133.png)
![2-{4-[(4-methoxy-1-naphthyl)methyl]-1-piperazinyl}ethanol hydrochloride](/img/structure/B6125138.png)
![2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B6125146.png)
![2-amino-4-[5-(4-bromophenyl)-2-furyl]-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile](/img/structure/B6125149.png)